molecular formula C15H17N3O2 B1397274 Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate CAS No. 1220035-34-6

Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate

Cat. No.: B1397274
CAS No.: 1220035-34-6
M. Wt: 271.31 g/mol
InChI Key: WUJJVGHDAGYURT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate is a chemical compound with the CAS Registry Number 56828494 and a molecular formula of C15H17N3O2 . This benzoate derivative features both amino and pyridinylmethylamino functional groups, a structure that is often of significant interest in medicinal and organic chemistry research. The presence of these functional groups makes this ester a valuable intermediate or building block for the synthesis of more complex molecules. Safety Data Sheets (SDS) for this compound are available from various chemical suppliers, indicating its use in laboratory settings . Researchers can utilize this compound for various applications, including as a precursor in the development of pharmaceutical candidates or as a standard in analytical testing. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-amino-4-(pyridin-3-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-15(19)12-5-6-14(13(16)8-12)18-10-11-4-3-7-17-9-11/h3-9,18H,2,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJJVGHDAGYURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of 4-Substituted Benzoates

A common approach starts from ethyl 3-amino-4-halobenzoate or ethyl 3-nitro-4-halobenzoate, which undergoes nucleophilic aromatic substitution or palladium-catalyzed amination with 3-pyridinylmethylamine.

  • Starting Material: Ethyl 3-amino-4-halobenzoate or ethyl 3-nitro-4-halobenzoate
  • Amination Reagents: 3-pyridinylmethylamine
  • Catalysts: Palladium complexes (e.g., Pd(PPh3)4), copper catalysts, or metal oxides
  • Solvents: Polar aprotic solvents such as DMF, DMSO, or ethanol-water mixtures
  • Conditions: Heating under nitrogen atmosphere, temperatures ranging from 80°C to 150°C, reaction times 4–24 hours

This method allows selective substitution at the 4-position with the pyridinylmethylamino group, while the 3-amino group is either pre-installed or introduced by reduction of a nitro group.

Reduction of Nitro Precursors

If starting from ethyl 3-nitro-4-(pyridinylmethylamino)benzoate, reduction is required to convert the nitro group to an amino group.

  • Reducing Agents: Catalytic hydrogenation (Pd/C under H2), iron powder with acid, or tin(II) chloride
  • Conditions: Mild temperature (room temperature to 50°C), reaction times 2–8 hours
  • Solvents: Ethanol, methanol, or ethyl acetate

This step yields the target 3-amino derivative.

Direct Coupling via Reductive Amination

Alternatively, direct reductive amination between ethyl 3-amino-4-formylbenzoate and 3-aminomethylpyridine can be employed.

  • Reagents: Ethyl 3-amino-4-formylbenzoate, 3-aminomethylpyridine, reducing agent (NaBH3CN or NaBH4)
  • Solvents: Methanol, ethanol, or acetonitrile
  • Conditions: Room temperature to mild heating, inert atmosphere

This method forms the C–N bond directly, often with good selectivity and yield.

Representative Experimental Data and Yields

Step Conditions Yield (%) Notes
Amination of ethyl 3-amino-4-halobenzoate with 3-pyridinylmethylamine Pd-catalyst, DMF, 120°C, 12h 75–85 High selectivity, requires inert atmosphere
Reduction of nitro precursor Pd/C, H2, ethanol, RT, 4h 80–90 Clean conversion to amino group
Reductive amination NaBH3CN, MeOH, RT, 6h 70–80 Mild conditions, good purity

These data are consistent with standard organic synthesis protocols for similar aminobenzoate derivatives.

Key Research Findings and Optimization

  • Catalyst Selection: Palladium catalysts provide high efficiency for amination steps. Copper and metal oxide catalysts (e.g., cupric oxide) have been reported for related aminopyridine syntheses with good yields under mild conditions.
  • Solvent Effects: Polar aprotic solvents favor nucleophilic substitution, while mixed solvents (ethanol-water) improve solubility and reaction rates in some cases.
  • Temperature Control: Moderate heating (100–130°C) optimizes reaction rates without decomposing sensitive intermediates.
  • Purification: Recrystallization from ethyl acetate or chromatographic methods yield high-purity products.

Example Synthetic Route Summary

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages
Pd-catalyzed amination Ethyl 3-amino-4-halobenzoate 3-pyridinylmethylamine, Pd catalyst 100–130°C, 12h, inert gas 75–85 High selectivity, scalable
Nitro reduction + amination Ethyl 3-nitro-4-halobenzoate Pd/C, H2 (reduction); Pd catalyst (amination) RT (reduction), 120°C (amination) 80–90 (reduction), 75–85 (amination) Efficient, clean reactions
Reductive amination Ethyl 3-amino-4-formylbenzoate 3-aminomethylpyridine, NaBH3CN RT, mild conditions 70–80 One-pot, fewer steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have been used to further elucidate its structure-activity relationship .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in the substituents at the 4-position of the benzoate core.

Compound Name Substituent (R) Molecular Formula Molecular Weight LogP PSA (Ų) Key Features (References)
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate 3-Pyridinylmethylamino C₁₆H₁₈N₄O₂ 298.35 ~2.1* 84.6 Aromatic N-heterocycle; antimycobacterial precursor
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate 2-Hydroxyethylamino C₁₁H₁₆N₂O₃ 224.25 1.50 84.6 O-H⋯N/N-H⋯O hydrogen bonds; 3D crystal network
Ethyl 3-amino-4-(tert-butylamino)benzoate tert-Butylamino C₁₃H₂₀N₂O₂ 236.31 2.40 55.6 High hydrophobicity; bulky substituent
Ethyl 3-amino-4-(methylamino)benzoate Methylamino C₁₀H₁₄N₂O₂ 194.23 ~1.2* 60.0 Compact structure; lower steric hindrance
Ethyl 4-[(4-(pyridazin-3-yl)phenethyl)amino]benzoate (I-6230) Phenethyl-pyridazinyl C₂₂H₂₂N₄O₂ 386.44 ~3.0* 75.0 Extended aromatic system; potential kinase inhibition

*Estimated values based on structural analogs.

Key Observations :

  • Hydrophobicity : The tert-butyl analog (LogP 2.4) is more lipophilic than the hydroxyethyl derivative (LogP 1.5), suggesting enhanced membrane permeability .
  • Hydrogen Bonding : The hydroxyethyl group enables O-H⋯N interactions, forming stable crystalline phases, whereas the pyridinylmethyl group may engage in π-π stacking .
  • Steric Effects: Bulky substituents (e.g., tert-butyl, pyridinylmethyl) could hinder binding in sterically sensitive enzyme active sites compared to smaller groups (methylamino) .

Yield Comparisons :

  • Hydroxyethyl analog: 70% yield via nitro reduction .
  • Benzimidazole derivatives from 3 : 63–90% yields under DMF/90°C conditions .

Crystallographic and Stability Data

  • Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate: Forms a 3D hydrogen-bonded network (O-H⋯N, N-H⋯O) with lattice parameters a = 23.2300 Å, b = 14.5914 Å, c = 7.5815 Å .
  • Pyridinylmethyl analog: No crystallographic data available, but the pyridine ring likely contributes to planar stacking interactions.

Biological Activity

Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C15H17N3O2C_{15}H_{17}N_{3}O_{2}. The compound features amino and pyridinylmethyl functional groups, which contribute to its biological activity and reactivity in various chemical environments.

PropertyValue
Molecular Weight273.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and microbial resistance. The compound may inhibit key enzymes such as tyrosine kinases, which are critical in signaling pathways associated with cell growth and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study 1: In Vitro Analysis

  • Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), HCT-116 (colon cancer).
  • Findings : The compound exhibited cytotoxic effects, activating caspase pathways indicative of apoptosis .

Antimicrobial Properties

Research indicates that this compound may also demonstrate antimicrobial activity against certain bacterial strains.

Case Study 2: Antimicrobial Screening

  • Organisms Tested : Staphylococcus aureus, Escherichia coli.
  • Results : The compound showed inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridinylmethyl or amino groups may enhance potency or selectivity towards specific targets.

Table 2: Comparison of Similar Compounds

CompoundActivity TypeRemarks
This compoundAnticancerPromising against multiple cancer types
Ethyl 4-amino benzoateAntimicrobialLess potent compared to the target compound
N5a (Hydrazine derivative)EGFR inhibitorHigh cytotoxicity with favorable safety profile

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sequential reduction and amination steps. A representative route starts with ethyl 3-nitrobenzoate derivatives, which undergo catalytic hydrogenation (e.g., using Pd/C under H₂) to reduce nitro groups to amines . Subsequent amination with 3-pyridinylmethylamine requires precise temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation . Microwave-assisted reactions can enhance reaction efficiency, as demonstrated in analogous compounds, reducing reaction times from hours to minutes . Optimization includes:

  • Catalyst selection : Pd/C or Raney Ni for selective reductions.
  • Solvent systems : Ethanol or THF for solubility and stability.
  • pH control : Neutral to slightly acidic conditions to avoid side reactions.
    Yield improvements (70–85%) are achieved via iterative adjustments to stoichiometry and reflux duration .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethyl acetate/hexane) and mounted on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Data collection and refinement using SHELX software reveal:

  • Unit cell parameters : For analogous structures, values such as a = 23.2300 Å, b = 14.5914 Å, c = 7.5815 Å, and β = 108.931° are observed .
  • Hydrogen bonding : N–H⋯O and O–H⋯N interactions form 3D networks (e.g., R₂²(14) and R₂²(16) motifs), stabilizing the lattice .
  • Torsional angles : Planar benzoate ester groups (max deviation <0.006 Å) suggest minimal steric strain .
    These structural details inform reactivity predictions, solubility, and interactions with biological targets .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure using software like SHELX, and how are data contradictions resolved?

Answer: SHELX refinement challenges include:

  • Disorder modeling : Flexible pyridinylmethyl groups may require splitting into multiple positions, increasing R-factor errors .
  • Hydrogen atom placement : N–H and O–H atoms are refined isotropically or constrained using riding models, introducing uncertainties in electron density maps .
  • Twinned crystals : Data from twinned specimens (e.g., non-merohedral twins) necessitate specialized algorithms (HKLF5 format in SHELXL) .
    Contradictions between experimental and calculated data are resolved via:
  • Restraints : Applying geometric constraints (e.g., bond lengths/angles) from similar compounds.
  • Cross-validation : Comparing residual density maps and Rint values to exclude outliers .

Q. How does the compound interact with biological targets, and what methodologies assess its pharmacological potential?

Answer: The pyridine and amino groups enable interactions with enzymes/receptors via hydrogen bonding and π-π stacking. Key methodologies include:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based substrates .
  • Molecular docking : Simulations (AutoDock Vina) predict binding affinities to active sites (e.g., ATP-binding pockets) .
  • ADMET profiling : Microsomal stability (e.g., CYP450 metabolism) and permeability (Caco-2 assays) evaluate drug-likeness .
    For example, analogous compounds show anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~10 µM) .

Q. What strategies are effective in resolving contradictory data from spectroscopic and crystallographic analyses?

Answer: Discrepancies between NMR/IR and SCXRD data often arise from:

  • Dynamic vs. static structures : Solution-phase NMR may show conformational flexibility absent in solid-state SCXRD .
  • Protonation states : Amino groups may exist as free bases (N–H in IR) or protonated forms (N–H⁺ in XRD) depending on crystallization pH .
    Resolution strategies:
  • Variable-temperature NMR : Identify temperature-dependent shifts indicative of dynamic behavior.
  • DFT calculations : Compare experimental XRD bond lengths with optimized geometries (e.g., B3LYP/6-31G*) .
  • Complementary techniques : Use mass spectrometry to confirm molecular weight and elemental analysis for stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate
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Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.